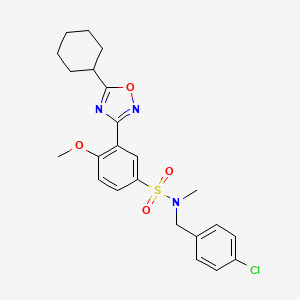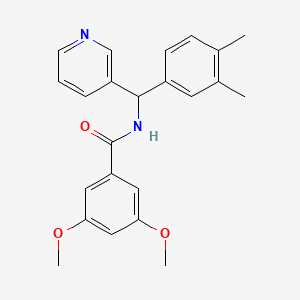
N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as DMPM, is a chemical compound that has been studied extensively for its potential therapeutic applications. DMPM belongs to the class of benzamides, which are known to exhibit a wide range of biological activities.
科学的研究の応用
N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has also been studied for its potential use as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage.
作用機序
The mechanism of action of N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has also been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
実験室実験の利点と制限
One of the main advantages of N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide for lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potentially effective anticancer agent with fewer side effects than traditional chemotherapy drugs. However, N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide has also been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide. One area of interest is the development of more efficient synthesis methods for N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide. Another area of research is the investigation of N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide's potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide and its potential use as a radioprotective agent.
合成法
N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzaldehyde with pyridine-3-carbaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with 3,5-dimethoxybenzoyl chloride to yield N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)-3,5-dimethoxybenzamide.
特性
IUPAC Name |
N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-15-7-8-17(10-16(15)2)22(18-6-5-9-24-14-18)25-23(26)19-11-20(27-3)13-21(12-19)28-4/h5-14,22H,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWQGGCQTBPYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7704900.png)
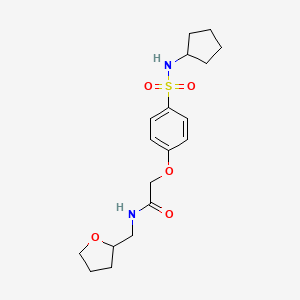
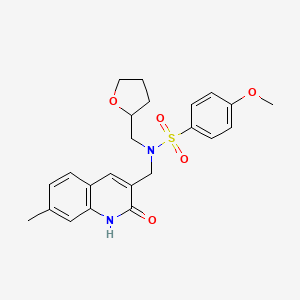

![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704924.png)
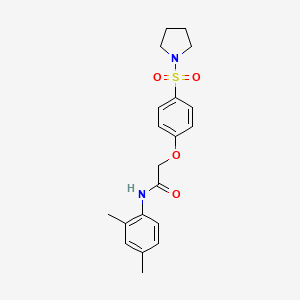
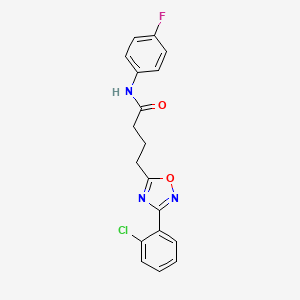


![4-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704963.png)
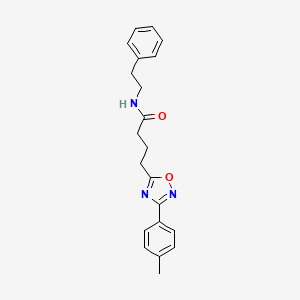
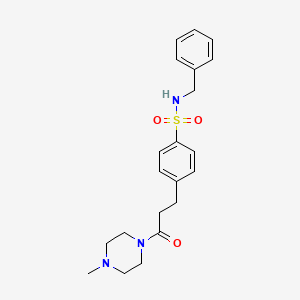
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7704980.png)
